molecular formula C7H6N4O2 B561110 6-Nitro-1H-benzo[d]imidazol-4-amine CAS No. 102169-82-4

6-Nitro-1H-benzo[d]imidazol-4-amine

Cat. No.: B561110
CAS No.: 102169-82-4
M. Wt: 178.151
InChI Key: RBEIMJLWILGYLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitro-1H-benzo[d]imidazol-4-amine is a heterocyclic aromatic compound that contains both benzene and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the nitro group and the amine group in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-1H-benzo[d]imidazol-4-amine can be achieved through several methods. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the nickel catalyst to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole .

Another method involves the Debus-Radziszewski synthesis, which is a classical method for the preparation of imidazoles. This method typically involves the condensation of glyoxal, ammonia, and an aldehyde under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-1H-benzo[d]imidazol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of 6-amino-1H-benzo[d]imidazol-4-amine.

    Substitution: Formation of various substituted imidazole derivatives depending on the substituent introduced.

Scientific Research Applications

6-Nitro-1H-benzo[d]imidazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Nitro-1H-benzo[d]imidazol-4-amine involves its interaction with various molecular targets. For instance, its antibacterial activity can be attributed to its competition with purines, which are essential for bacterial nucleic acid and protein synthesis . This inhibition disrupts the normal functioning of bacterial cells, leading to their death.

Comparison with Similar Compounds

6-Nitro-1H-benzo[d]imidazol-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

6-nitro-1H-benzimidazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-5-1-4(11(12)13)2-6-7(5)10-3-9-6/h1-3H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEIMJLWILGYLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1N)N=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.